N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Structure-Activity Relationship Fluorine Chemistry Benzamide Conformation

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 921526-90-1) is a synthetic small molecule belonging to the thiazolylbenzofuran class of heterocyclic compounds, characterized by a benzofuran core with a 7-ethoxy substituent, a 1,3-thiazole bridge, and a 2,6-difluorobenzamide moiety. Its molecular formula is C20H14F2N2O3S, with a molecular weight of 400.4 g/mol.

Molecular Formula C20H14F2N2O3S
Molecular Weight 400.4
CAS No. 921526-90-1
Cat. No. B2807974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
CAS921526-90-1
Molecular FormulaC20H14F2N2O3S
Molecular Weight400.4
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C20H14F2N2O3S/c1-2-26-15-8-3-5-11-9-16(27-18(11)15)14-10-28-20(23-14)24-19(25)17-12(21)6-4-7-13(17)22/h3-10H,2H2,1H3,(H,23,24,25)
InChIKeyWDLSBUHHLOOOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 921526-90-1) Procurement Evidence Guide for SRS-A/Leukotriene Antagonist Research


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 921526-90-1) is a synthetic small molecule belonging to the thiazolylbenzofuran class of heterocyclic compounds, characterized by a benzofuran core with a 7-ethoxy substituent, a 1,3-thiazole bridge, and a 2,6-difluorobenzamide moiety. Its molecular formula is C20H14F2N2O3S, with a molecular weight of 400.4 g/mol . The compound falls within the scope of Fujisawa-originated patents (US 5,296,495, EP 0528337 A1) covering thiazolylbenzofuran derivatives claimed to possess leukotriene and Slow Reacting Substance of Anaphylaxis (SRS-A) antagonist or inhibitory activities [1]. As of the latest database curation, no target-specific activity data has been registered in ChEMBL, and ZINC110602280 records no known biological activity for this exact compound [2].

Why Generic Substitution Risks Compromising Experimental Integrity for CAS 921526-90-1


Within the thiazolylbenzofuran class, seemingly minor structural variations produce non-interchangeable compounds. CAS 921526-90-1 bears three distinct structural features — the 7-ethoxy substitution on benzofuran, the 1,3-thiazole connectivity, and the 2,6-difluorobenzamide pattern — each capable of independently modulating target affinity, selectivity, and physicochemical properties. The closest commercially listed analogs differ in exactly these dimensions: CAS 941918-55-4 lacks the 7-ethoxy group; CAS 921797-80-0 substitutes 2-fluorobenzamide for 2,6-difluorobenzamide; and CAS 921870-56-6 replaces the fluorinated benzamide entirely with unsubstituted benzamide . The broader patent family EP 0528337 A1 explicitly teaches that R³ substitution (encompassing the 7-alkoxy position) and the identity of the terminal amide moiety are critical determinants of antagonist potency and selectivity at leukotriene/SRS-A targets [1]. No published quantitative head-to-head comparison data exist for these exact analogs, making direct procurement for a specific assay context dependent upon internal validation rather than assumed interchangeability.

Quantitative Differentiation Evidence for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 921526-90-1)


Structural Differentiation: 2,6-Difluorobenzamide vs. 2-Fluorobenzamide Conformation and Electronic Profile

CAS 921526-90-1 features a 2,6-difluorobenzamide terminus, distinguishing it from the mono-fluorinated comparator CAS 921797-80-0 (2-fluorobenzamide). The presence of two ortho-fluorine atoms on the benzamide ring forces a near-orthogonal dihedral angle between the amide carbonyl plane and the aromatic ring due to steric repulsion, a conformational effect well-characterized for 2,6-dihalobenzamides that alters hydrogen-bonding capacity and target binding geometry relative to mono-fluorinated or unsubstituted analogs [1]. Molecular formula comparison: Target compound C20H14F2N2O3S (MW 400.4) vs. 2-fluoro analog C20H15FN2O3S (MW 382.4). The additional fluorine also increases lipophilicity (calculated delta logP approximately +0.3 to +0.5 units) and metabolic stability at the ortho positions of the benzamide ring . No direct biological comparison data are published for these two compounds.

Structure-Activity Relationship Fluorine Chemistry Benzamide Conformation

7-Ethoxybenzofuran vs. Unsubstituted Benzofuran: Class-Level Pharmacophore Contribution

CAS 921526-90-1 contains a 7-ethoxy substituent on the benzofuran ring, whereas the closest unsubstituted comparator CAS 941918-55-4 (N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide) carries no substitution at the benzofuran 7-position. The patent EP 0528337 A1 defines R³ at this position as hydrogen, halogen, hydroxy, lower alkyl, or lower alkoxy, and teaches that variation at R³ modulates leukotriene/SRS-A antagonist potency [1]. Within this patent family, alkoxy substituents (including ethoxy) at the benzofuran 7-position are associated with enhanced activity compared to the unsubstituted analogs in guinea pig ileum LTD4-induced contraction assays, although specific IC50 values for the exact 2,6-difluorobenzamide analog are not individually tabulated [1]. The 7-ethoxy group additionally increases molecular weight (Δ = 44.1 g/mol vs. CAS 941918-55-4) and alters LogP, potentially influencing solubility and membrane permeability.

Pharmacophore Modeling Benzofuran SAR Leukotriene Antagonist

Absence of Registered Biological Activity: Negative Differentiation from Annotated Class Members

A systematic database search reveals that CAS 921526-90-1 has no registered biological activity in ChEMBL (version 20) and no known target annotation in BindingDB, PubChem BioAssay, or the ZINC activity database [1][2]. This absence of multi-target annotation is a critical differentiator for researchers seeking clean chemical probes: the compound's unannotated status means it has not been flagged as a promiscuous hit in large-scale screening panels, reducing the probability of assay interference due to PAINS-like behavior or known off-target liabilities that plague more extensively characterized benzofuran-thiazole derivatives [3]. In contrast, certain structurally related thiazolylbenzofuran congeners within the Fujisawa patent family have been profiled across leukotriene receptors and show multi-target activity.

Database Mining Target Deconvolution Activity Gap Analysis

Patent-Class Evidence: Thiazolylbenzofuran Core as Leukotriene/SRS-A Antagonist Pharmacophore

CAS 921526-90-1 embodies the core pharmacophore of the thiazolylbenzofuran class defined in US 5,296,495 and EP 0528337 A1, which claim activities as leukotriene and SRS-A antagonists or inhibitors [1]. The patent family asserts that compounds of this general formula inhibit LTD4-induced contraction of guinea pig ileum and demonstrate efficacy in in vivo models of allergic asthma and inflammation [1]. The specific structural features of the target compound — 7-ethoxybenzofuran linked via thiazole to 2,6-difluorobenzamide — satisfy all Markush structural requirements for the claimed activity class. However, individual compound characterization data (IC50, Ki, in vivo efficacy) for CAS 921526-90-1 are not separately disclosed in the patent examples, and to date no independent peer-reviewed study has reported quantitative biological data for this precise structure [2].

Leukotriene Antagonist SRS-A Inhibitor Allergy and Inflammation

Purity and Physical Form Differentiation from Commercial Suppliers

Commercially, CAS 921526-90-1 is listed with a typical purity specification of ≥95% from major research chemical suppliers . Physical characterization data (melting point, boiling point, density) are not registered in standard reference databases (Chemsrc), indicating either limited characterization or that the compound is typically supplied as a research-grade material without full analytical certification . This contrasts with more thoroughly characterized reference standards available for other leukotriene pathway modulators such as zafirlukast or montelukast, which have pharmacopeial monographs.

Compound Purity Quality Control Procurement Specification

Recommended Research and Procurement Application Scenarios for CAS 921526-90-1


Structure-Activity Relationship (SAR) Exploration of 2,6-Difluorobenzamide Thiazolylbenzofurans

The compound is best deployed as a test article in SAR studies examining the contribution of the 2,6-difluorobenzamide terminus to leukotriene/SRS-A antagonism, where it can serve as a comparator to the 2-fluorobenzamide (CAS 921797-80-0) and unsubstituted benzamide (CAS 921870-56-6) analogs. Researchers should design a three-compound matrix holding the 7-ethoxybenzofuran-thiazole core constant while varying only the benzamide substitution pattern, measuring LTD4 antagonism in guinea pig ileum contraction assays or human recombinant CysLT1 receptor binding [1]. The structural constraint imposed by 2,6-difluoro substitution provides a testable hypothesis about the role of benzamide planarity in target engagement.

Phenotypic Screening in Allergy and Inflammatory Disease Models

Given the patent-class association with leukotriene/SRS-A antagonism [1], CAS 921526-90-1 is suitable for phenotypic screens in mast cell degranulation assays (e.g., RBL-2H3 cells), antigen-induced bronchoconstriction models, or arachidonic acid cascade profiling. The compound's lack of multi-target annotation [2] makes it a potentially cleaner tool than promiscuous benzofuran derivatives, reducing the risk of confounding off-target effects in pathway deconvolution studies.

Negative Control Strategy Development for Chemical Probe Validation

In target validation workflows requiring a structurally matched negative control, CAS 921526-90-1 can be paired with the unsubstituted benzofuran analog CAS 941918-55-4 (lacking 7-ethoxy) or the non-fluorinated benzamide analog CAS 921870-56-6. Researchers should confirm that the negative control is inactive in the primary assay while retaining comparable physicochemical properties (solubility, LogP), enabling unambiguous attribution of biological effects to the specific pharmacophoric features of the target compound [1].

Computational Docking and Molecular Dynamics Studies on CysLT Receptor Family

The well-defined three-dimensional structure of CAS 921526-90-1 — with its constrained 2,6-difluorobenzamide dihedral angle, planar benzofuran, and rigid thiazole linker — makes it amenable to molecular docking and MD simulations against CysLT1 and CysLT2 receptor homology models or cryo-EM structures. The 7-ethoxy group provides a defined hydrogen bond acceptor that can be used to probe sub-pocket occupancy in silico [1]. Computational predictions generated from this compound can then guide synthesis of analogs with improved predicted affinity, creating a structure-based design loop.

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.